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molecular formula C7H7BrN2O2 B1392811 Methyl 3-amino-5-bromopicolinate CAS No. 1072448-08-8

Methyl 3-amino-5-bromopicolinate

Cat. No. B1392811
M. Wt: 231.05 g/mol
InChI Key: DWRSWUPHDNTLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09163011B2

Procedure details

To a solution of 3-methoxy-propyne (421 mg, 6 mmol), bis(triphenylphosphine)palladium(II) chloride (84 mg, 0.12 mmol), copper(I) iodide (23 mg, 0.12 mmol) and NEt3 (1.17 ml, 8.4 mmol) in THF (10 ml) under Argon was added 3-amino-5-bromo-pyridine-2-carboxylic acid methyl ester (277 mg, 1.2 mmol) and the mixture was heated to 80° C. for 5 h. At 0° C. water (12 ml) was added and the mixture was extracted with EtOAc, the combined organic layers were washed with half-saturated aq. sodium chloride, dried with Na2SO4 and evaporated. The residue was purified by chromatography on silica gel (cyclohexane to cyclohexane/EtOAc 1:4) to provide the title compound as orange solid.
Quantity
421 mg
Type
reactant
Reaction Step One
Name
Quantity
1.17 mL
Type
reactant
Reaction Step One
Quantity
277 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
84 mg
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
23 mg
Type
catalyst
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]#[CH:5].CCN(CC)CC.[CH3:13][O:14][C:15]([C:17]1[C:22]([NH2:23])=[CH:21][C:20](Br)=[CH:19][N:18]=1)=[O:16].O>C1COCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[CH3:13][O:14][C:15]([C:17]1[C:22]([NH2:23])=[CH:21][C:20]([C:5]#[C:4][CH2:3][O:2][CH3:1])=[CH:19][N:18]=1)=[O:16] |^1:33,52|

Inputs

Step One
Name
Quantity
421 mg
Type
reactant
Smiles
COCC#C
Name
Quantity
1.17 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
277 mg
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1N)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
84 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
copper(I) iodide
Quantity
23 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
WASH
Type
WASH
Details
the combined organic layers were washed with half-saturated aq. sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (cyclohexane to cyclohexane/EtOAc 1:4)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC=C(C=C1N)C#CCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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